

Spectroscopic Profile of 1-Cyclopropylpropan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: *1-Cyclopropylpropan-1-ol*

Cat. No.: *B185106*

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This technical guide provides a comprehensive overview of the spectroscopic data for the novel synthetic alcohol, **1-Cyclopropylpropan-1-ol**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of **1-Cyclopropylpropan-1-ol** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses. Note: As experimental data for this specific molecule is not widely available in public databases, the presented NMR and MS data are based on predictive models and analysis of analogous structures. IR data is based on characteristic functional group absorptions.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|------------|
| ~3.20 | ddd | 1H | H-1 |
| ~1.70 | s | 1H | O-H |
| ~1.55 | m | 2H | H-2 |
| ~0.95 | t | 3H | H-3 |
| ~0.85 | m | 1H | H-1' |
| ~0.45 | m | 2H | H-2', H-2" |
| ~0.15 | m | 2H | H-3', H-3" |

ddd: doublet of doublet of doublets, s: singlet, m: multiplet, t: triplet

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---------------------------------|-----------------|------------|
| ~75.0 | CH | C-1 |
| ~30.0 | CH ₂ | C-2 |
| ~15.0 | CH | C-1' |
| ~10.0 | CH ₃ | C-3 |
| ~2.0 | CH ₂ | C-2', C-3' |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------|
| ~3350 | Strong, Broad | O-H stretch |
| ~3080 | Medium | C-H stretch (cyclopropyl) |
| ~2960-2850 | Strong | C-H stretch (alkyl) |
| ~1460 | Medium | CH ₂ bend |
| ~1380 | Medium | CH ₃ bend |
| ~1050 | Strong | C-O stretch |
| ~1020 | Medium | Cyclopropyl ring deformation |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|---|
| 100 | 5 | [M] ⁺ |
| 85 | 40 | [M - CH ₃] ⁺ |
| 71 | 100 | [M - C ₂ H ₅] ⁺ (Base Peak) |
| 57 | 60 | [C ₄ H ₉] ⁺ |
| 43 | 50 | [C ₃ H ₇] ⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Cyclopropylpropan-1-ol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm.

Infrared (IR) Spectroscopy

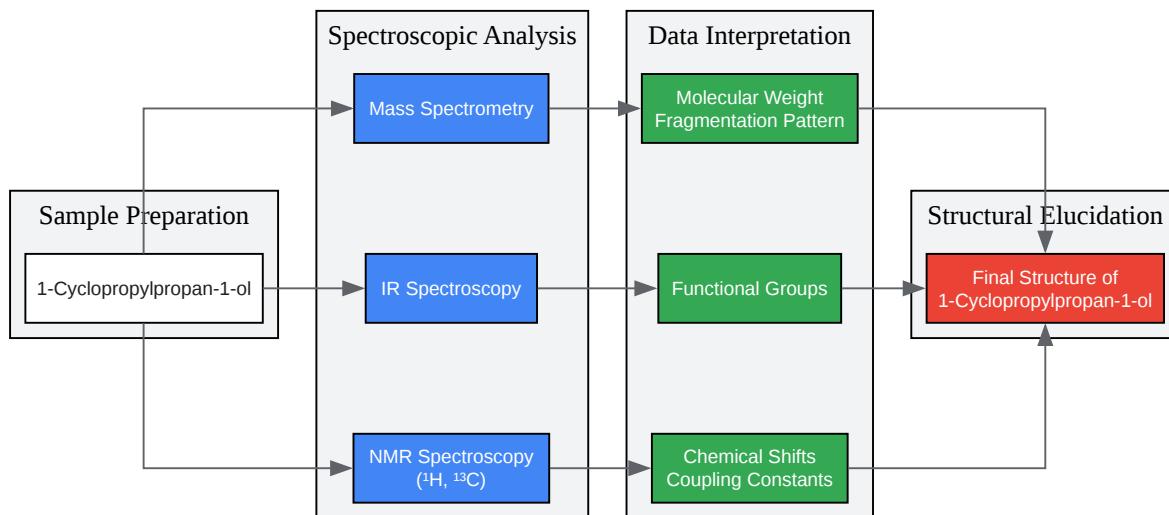
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **1-Cyclopropylpropan-1-ol** is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **1-Cyclopropylpropan-1-ol** in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate the mass spectrum. The mass analyzer is scanned over a range of m/z 35-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-Cyclopropylpropan-1-ol** using the described spectroscopic methods.



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A logical workflow for the structural elucidation of **1-Cyclopropylpropan-1-ol**.

This diagram outlines the process from sample preparation through spectroscopic analysis and data interpretation to the final determination of the molecular structure. Each spectroscopic technique provides unique and complementary information, which, when combined, allows for a comprehensive and unambiguous structural assignment.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclopropylpropan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185106#spectroscopic-data-nmr-ir-ms-of-1-cyclopropylpropan-1-ol\]](https://www.benchchem.com/product/b185106#spectroscopic-data-nmr-ir-ms-of-1-cyclopropylpropan-1-ol)

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